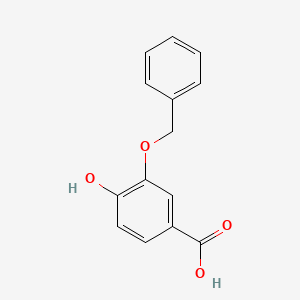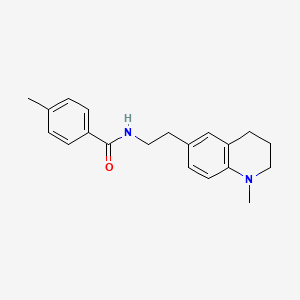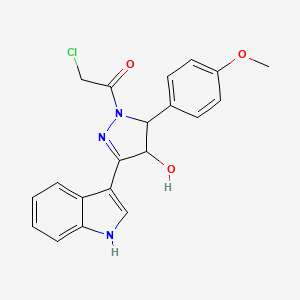![molecular formula C12H12F6N2O B2926470 1-[3,5-Bis(trifluoromethyl)phenyl]-3-propylurea CAS No. 23751-81-7](/img/structure/B2926470.png)
1-[3,5-Bis(trifluoromethyl)phenyl]-3-propylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[3,5-Bis(trifluoromethyl)phenyl]-3-propylurea” seems to be a complex organic compound. It likely contains a urea group (-NH-CO-NH-) and a phenyl group (a ring of 6 carbon atoms, C6H5) that is substituted with two trifluoromethyl groups (-CF3) at the 3rd and 5th positions .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are related compounds that have been synthesized. For instance, 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives have been synthesized as potent growth inhibitors of drug-resistant bacteria . Another study reported the efficient synthesis of a key chiral intermediate in painkillers, ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine, by a bienzyme cascade system .
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Occupational Exposure
Occupational Exposure to Bisphenol A (BPA) A Reality That Still Needs to Be Unveiled
This review discusses the environmental and health concerns associated with Bisphenol A (BPA), a compound with structural similarities to many industrial chemicals, including phenylureas. It highlights the need for a better understanding of occupational exposure and its effects, suggesting relevance to the handling and safety protocols of chemicals like 1-[3,5-Bis(trifluoromethyl)phenyl]-3-propylurea (E. Ribeiro, C. Ladeira, S. Viegas, 2017).
Reproductive Toxicity and Endocrine Disruption
Contribution of Environmental Pollutants to Male Infertility A Working Model of Germ Cell Apoptosis Induced by Plasticizers
This study delves into the endocrine-disrupting effects of chemicals found in plastics, such as BPA, and their impact on male reproductive health. The research underscores the potential risks posed by similar chemical structures, prompting further investigation into the effects of compounds like this compound on reproductive health (Raúl Lagos-Cabré, R. Moreno, 2012).
Environmental Degradation and Remediation
Abiotic and Biotic Processes Governing the Fate of Phenylurea Herbicides in Soils A Review
This review article provides an in-depth analysis of the environmental fate of phenylurea herbicides, highlighting the significance of biodegradation in mitigating the environmental impact of these compounds. The insights could guide research into the degradation pathways and environmental persistence of related compounds, including this compound (S. Hussain, M. Arshad, D. Springael, S. R. Sørensen, G. Bending, M. Devers-Lamrani, Zahid Maqbool, F. Martin-Laurent, 2015).
Chemical Degradation and Polymer Research
Chemical Degradation of Polymers (Polyurethanes, Polycarbonate, and Polyamide) by Esters of H-phosphonic and Phosphoric Acids
This review focuses on the degradation pathways of various polymers, offering insights into the environmental and chemical degradation of complex compounds. Such research is pertinent for understanding the stability, degradation, and potential recycling pathways of chemicals related to this compound (V. Mitova, G. Grancharov, C. Molero, A. Borreguero, K. Troev, J. Rodríguez, 2013).
Zukünftige Richtungen
While specific future directions for “1-[3,5-Bis(trifluoromethyl)phenyl]-3-propylurea” are not available, research into related compounds continues. For instance, the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as potent growth inhibitors of drug-resistant bacteria suggests potential applications in the development of new antibiotics .
Wirkmechanismus
Target of Action
Similar compounds, such as (thio)urea derivatives, have been used as organocatalysts in organic chemistry .
Mode of Action
It can be inferred from related (thio)urea derivatives that one of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Based on the mode of action, it can be speculated that this compound may influence pathways involving the activation of substrates and stabilization of partially developing negative charges .
Result of Action
Based on the mode of action, it can be inferred that this compound may influence the activation of substrates and stabilization of partially developing negative charges .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-propylurea. For instance, the use of natural deep-eutectic solvents (NADES) in a reaction system under microaerobic conditions has been shown to increase the substrate-to-catalyst ratio (S/C) in the production of similar compounds .
Eigenschaften
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F6N2O/c1-2-3-19-10(21)20-9-5-7(11(13,14)15)4-8(6-9)12(16,17)18/h4-6H,2-3H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDDLGQEGYOWJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2926388.png)


![8-Oxabicyclo[3.2.1]octan-2-amine hcl](/img/structure/B2926393.png)
![(1r,3s,5R,7S)-methyl 3-(1H-benzo[d]imidazole-5-carboxamido)adamantane-1-carboxylate](/img/structure/B2926396.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2926397.png)


![1-[4-(Aminomethyl)piperidin-1-yl]-3-(4-methylpiperidin-1-yl)propan-2-ol](/img/structure/B2926400.png)
![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2926401.png)




